molecular formula C8H6ClN3O B1416244 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 959240-51-8

2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B1416244
CAS No.: 959240-51-8
M. Wt: 195.6 g/mol
InChI Key: PGOOYEJYEUZJBF-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 959240-51-8) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C8H6ClN3O and a molecular weight of 195.61 g/mol . Its structure combines a chloropyridine ring with a 3-methyl-1,2,4-oxadiazole heterocycle, making it a valuable scaffold for the synthesis of more complex molecules. The chloropyridine moiety serves as an excellent site for further functionalization via cross-coupling reactions, while the 1,2,4-oxadiazole ring is a well-known pharmacophore noted for its wide range of biological activities . Research into analogous pyridine-linked 1,3,4-oxadiazole derivatives has demonstrated promising anticancer activities against various human cell lines, highlighting the potential of this structural class in developing novel therapeutic agents . Similarly, metal complexes incorporating 1,2,4-oxadiazole-containing ligands have shown potent in vitro antitumor activity and induction of apoptosis, suggesting a potential mechanism of action for related compounds . As a key intermediate, this compound is instrumental in constructing more complex heterocyclic systems, such as [1,2,4]triazolo[4,3-a]pyridine derivatives, which are explored for their diverse pharmacological properties . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use. Hazard Statements: H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation .

Properties

IUPAC Name

5-(2-chloropyridin-4-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-5-11-8(13-12-5)6-2-3-10-7(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOOYEJYEUZJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650971
Record name 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-51-8
Record name 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Overview

The synthesis of 2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine involves several established chemical methodologies. A common approach involves the heterocyclization of amidoximes with carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitrile and nitrile oxide. More specifically, a convenient method starts with commercially available 2-chloropyridine-4-carboxylic acids, which react with amidoximes to form the corresponding 2-chloro-[3-R1-1,2,4-oxadiazol-5-yl]pyridines.

Detailed Step-by-Step Synthesis

A synthesis scheme can begin with commercially available 2-chloropyridine-4-carboxylic acid. This compound undergoes a reaction with an appropriate amidoxime to yield the target compound.

  • Reaction with Amidoximes : React 2-chloropyridine-4-carboxylic acid with an amidoxime to form 2-chloro-[3-R1-1,2,4-oxadiazol-5-yl]pyridines.
  • Further Reactions : This is followed by hydrazinolysis with an excess of hydrazine hydrate. The process continues via ester formation with pyridine ring closure, followed by amide formations to obtain the end products by hydrolysis into acetic acid.

Key Synthetic Methods for 1,2,4-Oxadiazole Formation

Several methods exist for synthesizing 1,2,4-oxadiazole derivatives, which can be adapted for the specific synthesis of this compound.

  • Amidoxime and Acyl Chlorides : This method, first proposed by Tiemann and Krüger, involves the reaction of amidoximes with acyl chlorides, resulting in the formation of two products. The use of TBAF or pyridine as a catalyst can improve the synthesis efficacy.
  • Amidoximes and Carboxylic Acid Derivatives : This approach uses the reaction between an amidoxime and carboxylic acid esters (particularly methyl and ethyl esters), activated carboxylic acid (with coupling reagents such as EDC, DCC, CDI, TBTU, or T3P), or carboxylic acid anhydrides.
  • Microwave Irradiation (MWI) : MWI can be applied in the heterocyclization of amidoximes and acyl chlorides/carboxylic acid esters in the presence of NH4F/Al2O3 or K2CO3, yielding 3,5-disubstituted-1,2,4-oxadiazoles with short reaction times and good yields. A microwave-assisted reaction of aryl-nitrile with hydroxylamine hydrochloride to aryl-amidoxime in the presence of a catalyst (MgO, CH3COOH, or KF) can also be used, offering a simple two-step procedure.

Tables of Synthetic Methods

Entry Starting Materials Conditions Product Observations
1 Amidoximes and Acyl Chlorides TBAF or Pyridine as catalyst 1,2,4-Oxadiazoles Improves efficacy
2 Amidoximes and Carboxylic Acid Esters EDC, DCC, CDI, TBTU, or T3P as coupling reagents 1,2,4-Oxadiazoles Simplifies the process
3 Aryl-nitrile 1. Hydroxylamine hydrochloride 2. MgO, CH3COOH, or KF (catalyst) 3. Microwave irradiation 1,2,4-Oxadiazoles Short reaction time, high yields, simple purification, reduced use of volatile organic solvents
4 (E)-1,5-diphenylpent-4-yn-1-one oxime K2CO3 as base, glycerol as solvent, 120°C, 12 h 2,6-diphenylpyridin-3-ol 74% yield
5 6-dioxolan-2-yl-N-hydroxypyridine-2-carboxamidine 1. Pyridine 2. Acetyl chloride, reflux for 2 hours 15 minutes. 3.Add mixture to an ice-cold aqueous solution of potassium acid sulfate, extract with ethyl acetate. 2-dioxolan-2-yl-6-(methyl-5-oxadiazol-3-yl)-pyridine Obtained by dissolving 6-dioxolan-2-yl-N-hydroxy-pyridine-2-carboxamidine in pyridine then adding acetyl chloride.

Green Synthesis Approaches

Green synthesis methods are easy and time-saving, using readily available solvents like water or ethanol and operating at optimum temperatures (70°C-100°C) with shorter reaction times (30-40 minutes) compared to conventional methods.

Considerations

  • Yields and Purification : Some methods may suffer from unsatisfactory yields, purification difficulties, and inapplicability due to harsh conditions.
  • Microwave Irradiation Benefits : The use of microwave irradiation can significantly reduce reaction times, increase yields, and simplify purification processes, aligning with environmentally friendly practices by reducing the volume of volatile organic solvents.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the pyridine ring or the oxadiazole group can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine has been investigated for its potential as a drug candidate due to its biological activities. Preliminary studies suggest it may exhibit:

  • Antimicrobial Activity: The compound shows promise in inhibiting bacterial growth, potentially through mechanisms that disrupt cell wall synthesis or interfere with metabolic pathways.
  • Anticancer Properties: Research indicates that derivatives of this compound may induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapeutics.
Activity Type Mechanism Reference
AntimicrobialInhibits bacterial cell wall synthesis
AnticancerInduces apoptosis in cancer cells

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex organic molecules. Its reactive sites allow for various chemical transformations including:

  • Substitution Reactions: The chlorine atom can be replaced by other nucleophiles to create new derivatives.
  • Coupling Reactions: It can participate in coupling reactions to form larger molecular frameworks used in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial efficacy of this compound against several bacterial strains demonstrated significant inhibition zones compared to control groups. The study concluded that the compound could be developed into a new class of antibiotics targeting resistant strains.

Case Study 2: Anticancer Research

In another investigation, derivatives of this compound were synthesized and tested for their cytotoxic effects on various cancer cell lines. Results indicated that specific modifications to the oxadiazole ring enhanced potency against breast cancer cells, suggesting that structural optimization could yield more effective anticancer agents.

Mechanism of Action

The mechanism by which 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Chloro-4-(1,2,4-oxadiazol-5-yl)pyridine

  • 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine

  • 2-Chloro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine

Uniqueness: 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group on the oxadiazole ring differentiates it from other similar compounds, potentially leading to distinct properties and applications.

Biological Activity

2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClN3O\text{C}_8\text{H}_6\text{ClN}_3\text{O}. The compound features a pyridine ring substituted with a chloro group and a 3-methyl-1,2,4-oxadiazol moiety. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC8H6ClN3O
SMILESCC1=NOC(=N1)C2=CN=C(C=C2)Cl
InChIInChI=1S/C8H6ClN3O/c1-5...

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound demonstrated IC50 values comparable to established chemotherapeutics in assays against human leukemia and breast cancer cell lines (e.g., MCF-7 and U937) .
Cell LineIC50 (µM)Reference Compound
MCF-715.63Tamoxifen (10.38)
U9370.12 - 2.78Doxorubicin

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 expression .
  • Inhibition of Enzymatic Activity : Similar oxadiazole derivatives have been reported to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .

Antioxidant and Anti-inflammatory Activities

Beyond its anticancer properties, some studies suggest that oxadiazole derivatives may also possess antioxidant and anti-inflammatory activities. For example, compounds similar to this compound have shown significant radical scavenging activity in vitro .

Case Studies

Several case studies provide insights into the biological activity of oxadiazole derivatives:

  • Study on Hematological Cancers : A study demonstrated that specific oxadiazole derivatives exhibited enhanced cytotoxicity against T acute lymphoblastic leukemia cell lines compared to traditional chemotherapeutics .
  • Breast Cancer Research : Another study focused on the MCF-7 breast cancer cell line showed that modifications in the oxadiazole structure could lead to improved apoptotic responses and decreased cell viability .

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine?

Methodological Answer: The synthesis typically involves cyclization and condensation reactions. A validated approach includes:

  • Step 1: Formation of the oxadiazole ring via reaction of amidoximes with carboxylic acid derivatives (e.g., ethyl chloroacetate) under acidic conditions .
  • Step 2: Chlorination at the pyridine’s 2-position using POCl₃ or PCl₅, as seen in analogous pyridine derivatives .
  • Step 3: Coupling reactions to introduce substituents. For example, in Example 420 (European Patent), Hunig’s base was used to mediate the formation of the target compound from amine and carbonyl intermediates .
  • Yield Optimization: Yields range from 63% (ethyl acetate recrystallization) to 78% (DCM/MeOH solvent systems) .

Q. How is the compound structurally characterized?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group on oxadiazole at δ ~2.5 ppm) .
  • LC-MS/HPLC: For purity assessment and molecular ion verification ([M+H]⁺ peaks observed in antiplasmodium studies) .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) can resolve crystal structures, particularly for validating bond angles and planarity of the oxadiazole-pyridine system .

Q. What are the key physicochemical properties of this compound?

Methodological Answer: Relevant properties (extrapolated from analogous compounds):

  • Melting Point: 131–133°C (ethanol recrystallization) .
  • Density: Predicted ~1.3 g/cm³ .
  • Acid Dissociation Constant (pKa): ~1.42 (predicted for pyridine-oxadiazole systems) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) is widely used:

  • HOMO-LUMO Analysis: B3LYP/6-31G(d) basis sets calculate frontier orbitals to assess reactivity. Exact exchange terms improve accuracy for heterocyclic systems .
  • Charge Distribution: Mulliken charges reveal electron-deficient pyridine and electron-rich oxadiazole, guiding electrophilic substitution sites .
  • Thermochemical Data: Atomization energy deviations <2.4 kcal/mol validate functional performance .

Q. What strategies improve synthetic yield and scalability?

Methodological Answer:

  • Solvent Optimization: Polar aprotic solvents (e.g., NMP) enhance reaction rates in cyclization steps .
  • Catalyst Screening: Lewis acids (e.g., AlCl₃) improve coupling efficiency in pyridine functionalization .
  • Workup Protocols: Ethyl acetate/water recrystallization reduces impurities, as demonstrated in imidazo[1,2-a]pyrimidine synthesis .

Q. How does the 3-methyl-1,2,4-oxadiazole moiety influence pharmacological activity?

Methodological Answer:

  • Bioisostere Role: The oxadiazole mimics ester or amide groups, enhancing metabolic stability. In antiplasmodium studies, it contributed to IC₅₀ values <1 µM .
  • Receptor Binding: In orexin receptor antagonists, the oxadiazole’s planar structure facilitates π-π stacking with aromatic residues (e.g., HIS344 in OX₁R) .
  • SAR Insights: Methyl substitution on oxadiazole balances lipophilicity and solubility, critical for blood-brain barrier penetration in CNS-targeting drugs .

Q. What analytical challenges arise in detecting degradation products?

Methodological Answer:

  • LC-HRMS: Resolves degradation products via exact mass matching (e.g., hydrolysis of the oxadiazole ring yields carboxylic acids) .
  • Forced Degradation Studies: Acidic/alkaline conditions (pH 1–12) and thermal stress (60–90°C) identify labile bonds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

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